
Isoquinoline-1,3(2H,4H)-dione
Overview
Description
Isoquinoline-1,3(2H,4H)-dione is a heterocyclic compound that features a fused ring system consisting of an isoquinoline core with two carbonyl groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoquinoline-1,3(2H,4H)-dione can be synthesized through various methods. One common approach involves the oxidative decarbonylative coupling of aliphatic aldehydes with methacryloyl benzamides under metal-free conditions . This reaction proceeds through subsequent decarbonylation, radical addition, and cyclization processes, providing a convenient route to generate isoquinoline-1,3(2H,4H)-diones.
Another method involves the visible-light-promoted reaction of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides, catalyzed by fac-Ir(ppy)3 at room temperature . This reaction proceeds smoothly with various substituents on the substrates, yielding the corresponding products in good to excellent yields.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow electrosynthesis. This method utilizes a continuous-flow electrolytic cell under metal-free and oxidant-free conditions, allowing for the efficient and green synthesis of the compound . This approach is scalable and suitable for large-scale production.
Chemical Reactions Analysis
Regiodivergent Functionalization
Isoquinoline-1,3(2H,4H)-diones can undergo regiodivergent functionalization under aerobic conditions . Heteroatom nucleophiles, in the presence of a catalytic amount of base, undergo an imide opening/ring contraction sequence, yielding the thermodynamic controlled product. Carbon-based nucleophiles lead to a kinetic controlled aldol-type product . The aldol-type product can be transformed into benzo[c]phenanthridine core structures under transition metal-free conditions .
Table of Isoquinoline-1,3(2H,4H)-dione Derivatives and their Unique Aspects
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-(Benzyloxy)-6-phenylthis compound | Benzyloxy group at position 6 | Different substitution pattern affects reactivity |
2-(Benzyloxy)-8-phenylthis compound | Benzyloxy group at position 8 | Variation in position alters biological activity |
2-(Methoxy)-7-phenylthis compound | Methoxy instead of benzyloxy | Changes electronic properties and solubility |
Compound Examples
- 2-Phenylthis compound: This compound features a phenyl group attached to the isoquinoline core and two carbonyl groups at the 1 and 3 positions of the isoquinoline structure. It has potential applications in medicinal chemistry and materials science.
- 4-(Phenylaminomethylene)this compound derivatives: This series represents a novel class of potent inhibitors .
- 4-(Benzylaminomethylene)isoquinoline-1,3-(2H,4H): A 3-OH substituent is required on the phenyl ring for CDK4 inhibitory activity, which is further enhanced when an .
- 6-Iodothis compound: Generally soluble in organic solvents like dimethyl sulfoxide and exhibits stability under standard laboratory conditions.
Scientific Research Applications
Isoquinoline-1,3(2H,4H)-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of isoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting cellular processes and signaling pathways. For example, its derivatives may inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Isoquinoline-1,3(2H,4H)-dione can be compared with other similar compounds, such as:
Isoquinoline-1,3,4(2H)-trione: Contains an additional oxygen atom, resulting in different chemical properties and reactivity.
4-aryl isoquinolinedione derivatives: These compounds have aryl groups attached, which can influence their biological activities and applications.
Uniqueness: this compound is unique due to its specific structural features, which allow for diverse chemical modifications and applications. Its ability to undergo various reactions and form different derivatives makes it a versatile compound in scientific research and industrial applications.
Biological Activity
Isoquinoline-1,3(2H,4H)-dione is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of various enzymes and as a potential therapeutic agent in cancer and viral infections. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
This compound and its derivatives have been shown to exhibit inhibitory effects on several key biological targets:
- Cyclin-Dependent Kinase 4 (CDK4) : A series of isoquinoline-1,3-diones have been identified as potent selective inhibitors of CDK4. In silico studies utilizing 3D-QSAR and docking methodologies revealed that specific structural features are crucial for their inhibitory activity. For instance, a training set of 66 compounds yielded satisfactory predictive models with values of 0.947 for CoMFA and 0.933 for CoMSIA .
- Tyrosyl DNA Phosphodiesterase II (TDP2) : Isoquinoline-1,3-dione has been recognized as a viable chemotype for selectively inhibiting TDP2, an enzyme involved in DNA damage repair. The best compound identified in this category exhibited an IC50 value of 1.9 µM . Further SAR studies led to the identification of analogs with improved potency against TDP2 while maintaining selectivity over TDP1 .
- HIV-1 Integrase : Several derivatives have demonstrated significant inhibitory effects on HIV-1 integrase, with some compounds achieving low micromolar IC50 values. For example, modifications at the 4-position of the isoquinoline ring were shown to enhance activity against HIV-1 integrase while reducing cytotoxicity .
Structure-Activity Relationships (SAR)
The biological activity of this compound is highly dependent on its structural modifications. Key findings from SAR studies include:
- Substitution Patterns : The introduction of various substituents at the 4-position significantly affects the potency and selectivity of isoquinoline derivatives against targeted enzymes. For instance, compounds with phenyl or benzyl groups at this position showed enhanced anti-HIV activity compared to their unsubstituted counterparts .
- Functional Groups : The presence of keto groups and their spatial arrangement plays a critical role in binding interactions with target proteins. The keto form of isoquinoline is essential for maintaining the planar structure necessary for effective enzyme inhibition .
Case Studies
Several studies have highlighted the efficacy of this compound derivatives in various biological assays:
- Inhibition of CDK4 : A study reported the design and synthesis of novel isoquinoline-1,3-diones that exhibited strong inhibitory activity against CDK4. The most potent compound was shown to have an IC50 value significantly lower than previously reported inhibitors .
- TDP2 Inhibition : Research demonstrated that isoquinoline derivatives could effectively inhibit TDP2 in biochemical assays. The best-performing analogs were further explored through molecular modeling to elucidate their binding modes and optimize their structures for enhanced activity .
- Antiviral Activity : A series of 2-hydroxyisoquinoline derivatives were evaluated for their ability to inhibit HIV-1 integrase. Some compounds achieved effective antiviral concentrations while maintaining low cytotoxicity levels in cell culture assays .
Data Tables
Compound | Target | IC50 (µM) | Comments |
---|---|---|---|
Compound 43 | TDP2 | 1.9 | Selective inhibitor identified through screening |
Compound 12q | TDP2 | 4.8 | Best analog from SAR studies |
Compound X | CDK4 | <0.5 | Potent selective inhibitor |
Compound Y | HIV-1 Integrase | Low µM | Effective with low cytotoxicity |
Q & A
Basic Research Questions
Q. How can researchers optimize synthetic routes for Isoquinoline-1,3(2H,4H)-dione derivatives to improve yield and purity?
- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, substituting electron-withdrawing groups (e.g., 2,4-difluorophenyl) on the isoquinoline core can influence cyclization efficiency. In studies, yields ranged from 30% to 98% depending on substituents and reaction conditions . Characterization via -NMR and -NMR is critical to confirm structural integrity, while HRMS-ESI(−) ensures purity . Solubility challenges in polar solvents (e.g., DMSO) may require formulation adjustments, such as using co-solvents like PEG300 or Tween 80 .
Q. What experimental strategies are recommended for studying the structure-activity relationships (SAR) of this compound analogs?
- Methodological Answer : SAR studies should employ a factorial design approach to test substituent effects systematically. For instance, introducing halogenated (e.g., 5-chloro) or alkyl groups (e.g., 4-methylphenyl) alters electronic and steric properties, impacting bioactivity . Parallel synthesis of analogs (e.g., 8a–8d in ) followed by biochemical assays (e.g., enzyme inhibition) allows correlation between substituent position/type and activity. Computational tools like molecular docking can predict binding modes, validated by crystallographic data (e.g., X-ray structures in ) .
Q. How should researchers design assays to evaluate the biological activity of this compound derivatives?
- Methodological Answer : Use dose-response experiments with positive and negative controls to quantify potency (e.g., IC). For enzyme inhibition assays, ensure substrate saturation and linear kinetics. Table 1 in exemplifies HID subtype-specific activity profiling. Data analysis must account for solvent interference (e.g., DMSO <1% v/v) and include statistical validation (e.g., ANOVA for triplicate measurements) .
Advanced Research Questions
Q. How can conflicting data on the biological efficacy of this compound analogs be resolved?
- Methodological Answer : Contradictions often arise from assay variability or compound stability. For example, lower yields in 8a (39%) vs. 7c (38%) may reflect steric hindrance from 4-methylphenyl groups . Reproduce experiments under standardized conditions (e.g., inert atmosphere for air-sensitive intermediates) and validate via orthogonal methods (e.g., LC-MS for degradation products). Cross-reference crystallographic data (e.g., hydrogen-bond motifs in ) to confirm structural consistency .
Q. What advanced computational methods integrate with experimental data to predict this compound reactivity?
- Methodological Answer : Density functional theory (DFT) calculations can model reaction pathways (e.g., cyclization energetics), while molecular dynamics (MD) simulations assess solvent interactions. Pair computational predictions with experimental values (0.538 in ) to refine solubility models. X-ray-derived bond-length data (e.g., C–C = 0.003 Å in ) validate force field parameters .
Q. How can researchers address formulation challenges for in vivo studies of this compound derivatives?
- Methodological Answer : Optimize pharmacokinetics using formulation screens (e.g., DMSO:Corn oil = 10:90 for lipophilic analogs) . For intravenous delivery, assess stability in saline with 20% SBE-β-CD. Monitor plasma protein binding via equilibrium dialysis and bioavailability via LC-MS/MS. Preclinical studies should include control groups to isolate formulation effects from intrinsic activity .
Q. What theoretical frameworks guide mechanistic studies of this compound in enzyme inhibition?
- Methodological Answer : Link research to established theories like transition-state analog design or allosteric modulation. For example, the 2-hydroxy group in may mimic catalytic intermediates in hydrolases. Use kinetic assays (e.g., Michaelis-Menten plots) to distinguish competitive vs. non-competitive inhibition. Theoretical models should align with empirical data, such as (57.61) correlating with membrane permeability .
Q. Methodological Design & Data Analysis
Q. How should researchers design factorial experiments to study multifactorial effects on this compound synthesis?
- Methodological Answer : Implement a 2 factorial design to test variables (e.g., temperature, catalyst concentration). For example, varying Pd catalyst loading (0.5–2 mol%) and reaction time (12–24 hrs) can identify optimal conditions. Analyze interactions using response surface methodology (RSM) and validate with confirmation runs. Include blocking to control batch effects .
Q. What statistical approaches are recommended for analyzing contradictory bioactivity data across studies?
- Methodological Answer : Apply meta-analysis to aggregate data from multiple studies, weighting results by sample size and assay precision. Use funnel plots to detect publication bias. For in-house contradictions, employ Bayesian inference to update probability distributions of efficacy based on prior data .
Q. Theoretical & Conceptual Frameworks
Q. How can researchers align this compound studies with broader chemical or biological theories?
Properties
IUPAC Name |
4H-isoquinoline-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-8-5-6-3-1-2-4-7(6)9(12)10-8/h1-4H,5H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNQEODJYRGEJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50325194 | |
Record name | Isoquinoline-1,3(2H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50325194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4456-77-3 | |
Record name | 1,3(2H,4H)-Isoquinolinedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004456773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Homophthalimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409146 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isoquinoline-1,3(2H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50325194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3(2H,4H)-ISOQUINOLINEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36C8TUT4R4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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